tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate
Description
Chemical Structure and Properties
The compound tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate is a carbamate-protected amine featuring a pyrrolidine ring substituted with two fluorine atoms at the 4-position. Its molecular formula is C₁₀H₁₈F₂N₂O₂, with a molecular weight of 236.263 g/mol . Stereoisomerism is critical, as evidenced by distinct CAS numbers:
Synthesis and Applications
This compound serves as a key intermediate in pharmaceutical synthesis. For example, it is used in the preparation of tricyclic topoisomerase inhibitors and protein degrader building blocks, highlighting its role in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-5-7-4-10(11,12)6-14-7/h7,14H,4-6H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWAAHJOSNDLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
A common method involves cyclizing γ-amino alcohols with fluorinating agents. For example, 2-(aminomethyl)-4,4-difluoropyrrolidine can be synthesized via ring-closing metathesis of a diene precursor followed by electrophilic fluorination. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are typically employed for introducing fluorine atoms, achieving yields of 70–85%.
Reductive Amination
Reductive amination of difluorinated diketones with primary amines, such as benzylamine, using sodium cyanoborohydride (NaBH3CN) in methanol, forms the pyrrolidine ring. This method offers regioselectivity and avoids racemization, critical for chiral intermediates.
Fluorination Methodologies
Electrophilic Fluorination
Electrophilic fluorination of pyrrolidinone derivatives using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in dichloromethane introduces fluorine atoms at the 4-position. Reaction temperatures of −10°C to 25°C and catalytic acetic acid improve selectivity, yielding 65–90% difluorinated products.
Hydrofluorination of Alkenes
Hydrofluorination of 1-pyrroline derivatives with hydrogen fluoride (HF) or pyridine-HF complexes under anhydrous conditions provides 4,4-difluoropyrrolidine. This method requires strict temperature control (−20°C) to minimize side reactions.
Carbamate Formation Techniques
Mixed Carbonate-Mediated Alkoxycarbonylation
The tert-butyl carbamate group is introduced via alkoxycarbonylation using di(2-pyridyl) carbonate (DPC) or N,N′-disuccinimidyl carbonate (DSC). For example, reacting (4,4-difluoropyrrolidin-2-yl)methylamine with DSC and tert-butanol in tetrahydrofuran (THF) at 0°C yields the target compound in 82–89% purity (Table 1).
Table 1. Carbamate Synthesis Using DSC
| Amine | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| (4,4-Difluoropyrrolidin-2-yl)methylamine | DSC | THF | 0 | 89 |
| Benzylamine | DSC | DCM | 25 | 78 |
Phase-Transfer Catalyzed Alkylation
Adapting methods from patent CN102020589B, phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) facilitates alkylation. A mixture of the amine, methyl sulfate, and 50% KOH in ethyl acetate at −10°C to 5°C achieves 92–97% yields (Table 2).
Table 2. PTC Alkylation Optimization
| Amine (g) | TBAB (g) | KOH (g) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 57.0 | 3.0 | 97.33 | −10–0 | 97 |
| 57.0 | 6.0 | 42.0 | 5–10 | 95 |
Direct Carbamation with tert-Butyl Chloroformate
tert-Butyl chloroformate (Boc-Cl) reacts with the amine in the presence of N-methylmorpholine (NMM) as a base. Conducted in anhydrous ethyl acetate at 0°C, this method affords the carbamate in 85–93% yield, with minimal epimerization.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Non-polar solvents (e.g., ethyl acetate) enhance carbamate stability, while temperatures below 10°C prevent decomposition. For example, replacing THF with ethyl acetate in DSC-mediated reactions increases yields by 12%.
Purification Techniques
Crystallization using hexane/ethyl acetate (8:1) removes unreacted starting materials, achieving >97% purity. Chromatography on silica gel with 20% ethyl acetate/hexane is effective for lab-scale purification.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoropyrrolidine moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Studies have indicated that compounds similar to tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate exhibit promising anticancer activity. For instance, the incorporation of difluoropyrrolidine moieties has been linked to enhanced selectivity towards cancer cell lines, making it a candidate for further development in targeted cancer therapies .
Neuropharmacology
The compound's structural features suggest potential neuropharmacological applications. Research indicates that derivatives of pyrrolidine can interact with neurotransmitter systems, possibly leading to new treatments for neurological disorders such as depression and anxiety .
Synthesis and Chemical Reactions
This compound can be synthesized through various methods involving the reaction of tert-butyl carbamate with difluoropyrrolidine derivatives. This synthetic pathway is crucial for producing the compound in sufficient quantities for research purposes .
Material Science Applications
Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its carbamate functionality. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related carbamate compound exhibited significant cytotoxic effects against various cancer cell lines. Further investigation into the mechanism revealed that it induced apoptosis via the mitochondrial pathway .
Case Study 2: Neuropharmacological Effects
Research conducted on pyrrolidine derivatives indicated their ability to modulate serotonin receptors, suggesting potential use in developing antidepressants . This opens avenues for exploring this compound in similar contexts.
Mechanism of Action
The mechanism by which tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety can enhance binding affinity and specificity due to its electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamates with Pyrrolidine/Piperidine Cores
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents |
|---|---|---|---|---|---|
| tert-Butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate (R-isomer) | 1407991-26-7 | C₁₀H₁₈F₂N₂O₂ | 236.263 | Pyrrolidine | 4,4-difluoro |
| tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate | 142580-65-2 | C₁₂H₂₂FN₂O₂ | 257.32 | Piperidine | 4-fluoro |
| tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate | 1807885-20-6 | C₁₀H₁₉FN₂O₂ | 218.27 | Pyrrolidine | 4-fluoro |
| tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate | 1549812-73-8 | C₁₁H₂₂N₂O₃ | 230.30 | Piperidine | 4-hydroxy |
Key Differences :
- Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered) cores influence conformational flexibility and steric effects.
- Substituents: Fluorine vs. Hydroxyl: The 4,4-difluoro group increases lipophilicity and metabolic stability compared to hydroxylated analogs (e.g., CAS 1549812-73-8), which are more hydrophilic . Mono- vs.
Carbamates with Aromatic or Aliphatic Side Chains
Table 2: Functional Group Comparisons
| Compound Name | CAS Number | Key Functional Groups | Applications |
|---|---|---|---|
| tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate | 888711-54-4 | Aromatic (fluorophenyl) | Used in kinase inhibitor synthesis |
| tert-Butyl N,N-diallylcarbamate | 151259-38-0 | Aliphatic (diallyl) | Building block for protected amines |
| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | 1799420-92-0 | Heteroaromatic (pyrimidine) | Intermediate in nucleoside analogs |
Key Insights :
- Aromatic vs. Aliphatic : Aromatic derivatives (e.g., fluorophenyl) improve binding affinity in kinase inhibitors due to π-π interactions, whereas aliphatic chains (e.g., diallyl) offer flexibility for further functionalization .
- Heterocyclic Modifications : Pyrimidine-based carbamates (e.g., CAS 1799420-92-0) are pivotal in antiviral or anticancer agents, contrasting with the pyrrolidine-based target compound’s role in topoisomerase inhibition .
Stereoisomerism
The (R)- and (S)-isomers of the target compound exhibit distinct biological activities. For instance, the (R)-isomer (CAS 1407991-26-7) is prioritized in protein degradation studies due to its optimized binding to E3 ligases .
Biological Activity
Chemical Identity
- IUPAC Name: tert-butyl (R)-((4,4-difluoropyrrolidin-2-yl)methyl)carbamate
- CAS Number: 1407991-26-7
- Molecular Formula: C10H18F2N2O2
- Molecular Weight: 236.26 g/mol
- Purity: 97% .
This compound is a carbamate derivative featuring a pyrrolidine moiety with two fluorine atoms, which may influence its biological activity and pharmacological properties.
The biological activity of tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate is primarily linked to its potential as a modulator of neurotransmitter systems , particularly in the context of neurodegenerative diseases. The compound may act on various receptors and enzymes involved in cognitive function and memory processes.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit the following activities:
- Acetylcholinesterase Inhibition: This compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling in the brain, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects: Preliminary studies suggest that this compound could protect neuronal cells from damage induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology. It may reduce oxidative stress and inflammation in neuronal cells .
In Vitro Studies
In vitro experiments have demonstrated that related compounds can significantly inhibit the aggregation of amyloid-beta peptides. For example, a study showed an 85% inhibition of amyloid aggregation at concentrations of 100 µM for similar carbamate derivatives .
In Vivo Studies
In vivo assessments using animal models have indicated that these compounds can mitigate cognitive decline associated with neurodegenerative conditions. For instance, treatment with similar compounds resulted in improved performance in memory tasks and reduced levels of inflammatory markers in the brain .
Data Table: Summary of Biological Activities
Toxicological Data
The safety profile for this compound indicates potential hazards associated with its use:
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
Handling and Storage
The compound should be stored under refrigeration to maintain stability and prevent degradation. Proper safety measures should be implemented during handling to minimize exposure risks.
Q & A
Q. What synthetic routes are commonly employed for the preparation of tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate and its stereoisomers?
The synthesis typically involves multi-step protocols starting from pyrrolidine derivatives. Key steps include fluorination of the pyrrolidine ring using reagents like Selectfluor® and subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP). Chiral resolution techniques, such as chiral column chromatography (e.g., Chiralpak IA), are critical for isolating specific enantiomers. Reaction progress should be monitored via HPLC-MS and 19F NMR to ensure purity and regioselectivity .
| Step | Reaction Type | Reagents/Conditions | Monitoring Technique |
|---|---|---|---|
| 1 | Fluorination | Selectfluor®, DMF, 60°C | 19F NMR |
| 2 | Boc Protection | Boc₂O, DMAP, DCM, rt | HPLC-MS |
| 3 | Chiral Separation | Chiral stationary phase chromatography | Polarimetry, CD Spectroscopy |
Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?
1H, 13C, and 19F NMR are essential for structural validation. For stereochemical analysis:
- 19F NMR : Splitting patterns differentiate diastereomers due to fluorine-fluorine coupling (e.g., 2JFF ~250 Hz in 4,4-difluoropyrrolidine derivatives) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity.
- Variable-temperature NMR : Detects conformational flexibility, particularly in the pyrrolidine ring .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR, X-ray)?
- DFT Calculations : Compare experimental shifts with Gaussian/ORCA-predicted values, accounting for solvent effects (e.g., PCM model for DMSO) .
- Crystallographic Validation : Use SHELXL for refinement and PLATON’s ADDSYM to detect missed symmetry. For fluorinated compounds, high-resolution data (λ < 1 Å) minimizes positional disorder .
- Dynamic NMR Analysis : Resolves exchange broadening caused by ring puckering in pyrrolidine derivatives .
Q. How can reaction conditions be optimized to minimize racemization during stereoisomer synthesis?
- Low-Temperature Fluorination : Conduct fluorination at -78°C to suppress epimerization.
- Anhydrous Conditions : Use molecular sieves or argon atmosphere during Boc protection to prevent hydrolysis.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps for enantioselective synthesis .
Q. What methodologies assess the hydrogen-bonding network in crystalline derivatives?
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C-F···H-N) using CrystalExplorer.
- QTAIM Analysis : Characterizes bond critical points via Multiwfn software.
- Synchrotron Data Collection : Enhances resolution for fluorine atom positioning (e.g., 0.7 Å wavelength) .
Q. How should stability studies be designed for this compound under varying storage conditions?
- ICH Q1A Accelerated Testing : Expose samples to 40°C/75% RH for 4 weeks, with HPLC-MS monitoring for degradation (e.g., de-Boc products).
- Photostability (ICH Q1B) : Use UV chambers (1.2 million lux·hr) to simulate light exposure.
- Long-Term Storage : Argon atmosphere at -20°C preserves stability >12 months, as observed in related carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
